Cas no 6746-81-2 (Glycidyl 4-Toluenesulfonate)
Glycidyl 4-Toluenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxiranemethanol,2-(4-methylbenzenesulfonate)
- GLYCIDYL 4-TOLUENESULFONATE
- oxiran-2-ylmethyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid oxiranylmethyl ester
- (S)-2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
- QT428577JZ
- 4-methylbenzenesulfonic acid 2-oxiranylmethyl ester
- 2-OXIRANEMETHANOL, 2-(4-METHYLBENZENESULFONATE)
- SY240138
- GLYCIDOL P-TOLUENESULFONATE
- NS00007984
- 2-Oxiranylmethyl 4-methylbenzenesulfonate #
- MFCD00066850
- SY017230
- SY017724
- Oxiranemethanol, 4-methylbenzenesulfonate
- CS-0187599
- A835758
- SCHEMBL439063
- Oxiran-2-ylmethyl4-methylbenzenesulfonate
- (+/-)-glycidyl tosylate
- GLYCIDYL TOSYLATE OXIRAN-2-YLMETHYL-4-METHYLBENZENESULFONATE
- Glycidyl tosylate
- DTXSID40867977
- MFCD00064489
- AKOS015892751
- A803099
- 1-Propanol, 2,3-epoxy-, p-toluenesulfonate
- FT-0605069
- NSC636971
- MFCD00010834
- NSC143322
- 2,3-EPOXYPROPYL TOSYLATE
- GLYCIDYL TOSYLATE, (+/-)-
- FT-0601497
- (oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate
- NSC 143322
- UNII-QT428577JZ
- 6746-81-2
- NSC-143322
- FT-0658535
- 2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
- AB1463
- 2-Oxiranylmethyl 4-methylbenzenesulfonate
- SB38241
- DB-010809
- S-Glycidyl tosylate; (S)-(+)-Oxirane-2-methanol p-toluenesulfonate
- (2R)-Glycidyl tosylate
- (2S)-(+)-Glycidyl tosylate
- DB-029868
- (R)-Glycidyl tosylate;(S)-Oxiranemethanol 4-methylbenzenesulfonate; Oxiran-2-ylmethyl 4-methylbenzenesulfonate
- Glycidyl 4-Toluenesulfonate
-
- MDL: MFCD00066850
- Inchi: 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3
- InChI Key: NOQXXYIGRPAZJC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1CO1
Computed Properties
- Exact Mass: 228.04563003g/mol
- Monoisotopic Mass: 228.04563003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.3Ų
Glycidyl 4-Toluenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A295910-250mg |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 250mg |
$12.0 | 2023-06-16 | |
| Ambeed | A295910-1g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 1g |
$26.0 | 2025-04-17 | |
| Ambeed | A295910-5g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 5g |
$106.0 | 2025-04-17 | |
| Ambeed | A295910-25g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 25g |
$267.0 | 2025-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK100-200mg |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 97% | 200mg |
108.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK100-1g |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 97% | 1g |
367.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK100-50mg |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 97% | 50mg |
55.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29386-1g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 1g |
¥89.0 | 2023-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29386-5g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 5g |
¥422.0 | 2023-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29386-25g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 25g |
¥889.0 | 2023-09-02 |
Glycidyl 4-Toluenesulfonate Suppliers
Glycidyl 4-Toluenesulfonate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Glycidyl 4-Toluenesulfonate
Glycidyl 4-Toluenesulfonate (CAS No. 6746-81-2): A Comprehensive Overview in Modern Chemical Research
Glycidyl 4-Toluenesulfonate, with the chemical formula C₈H₉O₄S and CAS number 6746-81-2, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound, often referred to as the Glycidyl 4-Toluenesulfonate, has garnered considerable attention due to its versatile applications in the synthesis of various functional materials and bioactive molecules. The unique structural features of this compound, including its epoxy group and sulfonate moiety, make it a valuable intermediate in the preparation of complex chemical entities.
The Glycidyl 4-Toluenesulfonate is primarily utilized as a reagent in the formation of esters, ethers, and other derivatives through nucleophilic substitution reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles has made it indispensable in synthetic organic chemistry. Moreover, the presence of the toluenesulfonate group enhances its solubility in polar solvents, facilitating its use in various reaction conditions.
In recent years, the Glycidyl 4-Toluenesulfonate has found applications in the development of novel pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) has been particularly noteworthy. For instance, it has been employed in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's reactivity allows for the introduction of complex functional groups into molecular frameworks, which is crucial for achieving desired pharmacological properties.
One of the most exciting developments involving Glycidyl 4-Toluenesulfonate is its application in polymer chemistry. The epoxy group present in this compound can undergo cross-linking reactions with a variety of monomers, leading to the formation of high-performance polymers. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries. The Glycidyl 4-Toluenesulfonate-based polymers are particularly valued for their ability to be tailored to specific industrial requirements through controlled polymerization techniques.
The compound's significance extends to nanotechnology as well. Researchers have explored its use as a monomer in the synthesis of functionalized nanoparticles. These nanoparticles, incorporating the Glycidyl 4-Toluenesulfonate moiety, exhibit unique properties that make them suitable for drug delivery systems, catalysts, and sensors. The ability to modify nanoparticle surfaces with this compound allows for precise control over their interactions with biological systems, opening up new avenues in biomedical research.
Recent studies have also highlighted the role of Glycidyl 4-Toluenesulfonate in green chemistry initiatives. Its use as a sustainable alternative to traditional epoxy resins has been investigated due to its lower environmental impact. By replacing more hazardous reagents with Glycidyl 4-Toluenesulfonate, researchers aim to reduce waste generation and minimize energy consumption during chemical synthesis. This aligns with global efforts to promote environmentally friendly practices in industrial chemistry.
The industrial production of Glycidyl 4-Toluenesulfonate typically involves sulfonation followed by epoxidation of para-toluene diisocyanate or similar precursors. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, leading to higher yields and cleaner reaction profiles. Such improvements are critical for meeting the growing demand for this compound across various sectors.
From an academic perspective, the study of Glycidyl 4-Toluenesulfonate continues to contribute valuable insights into reaction mechanisms and synthetic methodologies. Researchers are exploring novel ways to utilize this compound in cross-coupling reactions, metal-catalyzed transformations, and other advanced synthetic techniques. These efforts not only enhance our understanding of organic chemistry but also pave the way for innovative applications in drug discovery and material science.
The future prospects for Glycidyl 4-Toluenesulfonate are promising, with ongoing research focusing on expanding its utility in emerging fields such as biodegradable materials and renewable energy technologies. As synthetic chemists develop more sophisticated methodologies, the potential applications for this versatile compound will continue to grow. The Glycidyl 4-Toluenesulfonate, with its unique chemical properties and broad applicability, remains a cornerstone of modern chemical research.
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